
6-Chloro-2-methyl-3-phenylquinazoline-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methyl-3-phenylquinazoline-4(3H)-thione: is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom, a methyl group, and a phenyl group in the quinazoline ring system makes this compound particularly interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methyl-3-phenylquinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-5-chlorobenzophenone with thiourea in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, 6-Chloro-2-methyl-3-phenylquinazoline-4(3H)-thione is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-methyl-3-phenylquinazoline-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
Comparación Con Compuestos Similares
2-Methyl-3-phenylquinazoline-4(3H)-thione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-3-phenylquinazoline-4(3H)-thione: Lacks the methyl group, which may influence its chemical properties and interactions.
6-Chloro-2-methylquinazoline-4(3H)-thione: Lacks the phenyl group, which can alter its overall structure and function.
Uniqueness: The presence of the chlorine atom, methyl group, and phenyl group in 6-Chloro-2-methyl-3-phenylquinazoline-4(3H)-thione makes it unique compared to its analogs
Propiedades
Número CAS |
823195-62-6 |
|---|---|
Fórmula molecular |
C15H11ClN2S |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
6-chloro-2-methyl-3-phenylquinazoline-4-thione |
InChI |
InChI=1S/C15H11ClN2S/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 |
Clave InChI |
IWGDCADAJODZDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)

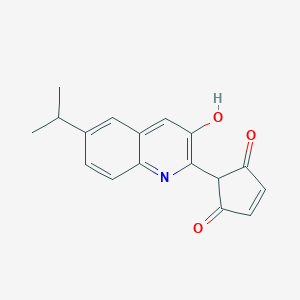
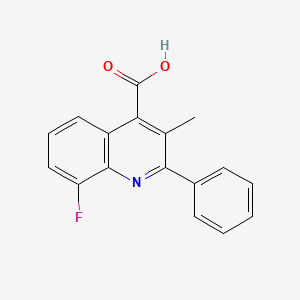

![Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B11842945.png)

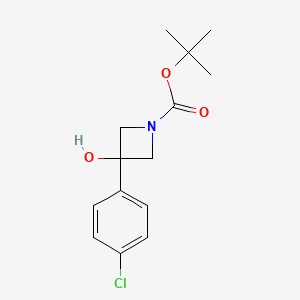
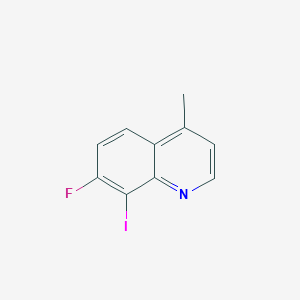
![(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine](/img/structure/B11842976.png)
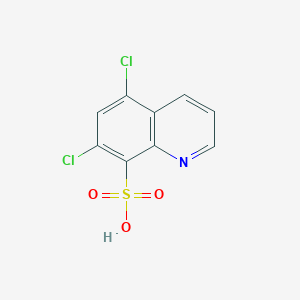
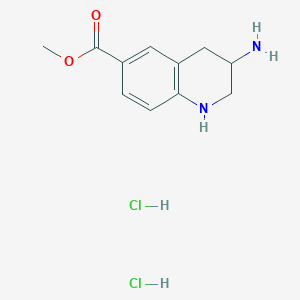
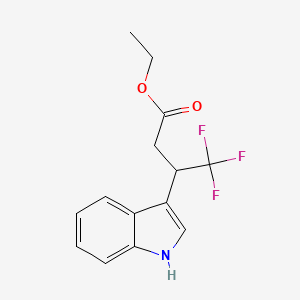
![3,3,7-Trimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinolin-11(7h)-one](/img/structure/B11842996.png)
